Pyridoclax
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoclax is considered a promising anticancer drug . It acts as a protein-protein interaction disruptor with potential applications in the treatment of ovarian, lung, and mesothelioma cancers . It is also identified as a potent Mcl-1 inhibitor .
Synthesis Analysis
Eighteen sensibly selected structural analogues of Pyridoclax were synthesized . Their physicochemical properties were systematically assessed and analyzed .Molecular Structure Analysis
The molecular formula of Pyridoclax is C29H22N4 . Its molecular weight is 426.51 .Physical And Chemical Properties Analysis
Pyridoclax has a molecular weight of 426.51 .Applications De Recherche Scientifique
Anticancer Properties : Pyridoclax is recognized as a promising anticancer drug, particularly effective against ovarian, lung, and mesothelioma cancers. It functions by disrupting protein-protein interactions, which are crucial in the progression of these cancers. Researchers synthesized analogues of Pyridoclax to investigate their druggability and interactions with membranes, which is essential for understanding the drug's mode of action and potential toxic effects (De Pascale et al., 2019).
Enhanced Drug Delivery : To improve the physicochemical properties of Pyridoclax, especially its solubility, researchers developed Pyridoclax-loaded nanoemulsions. These nanoemulsions showed enhanced anticancer effects on chemoresistant ovarian cancer cells and were found to be more effective than the drug in its free form (Groo et al., 2020).
Solubility Enhancement Strategies : A comparison between two strategies to enhance Pyridoclax's solubility—salt synthesis and nanoemulsion delivery—revealed that while salt improved the drug's thermodynamic solubility, nanoemulsions provided a much higher apparent solubility. These findings suggest nanoemulsions as a valuable option for preclinical studies on Pyridoclax (Groo et al., 2017).
Lipophilicity Determination : The lipophilicity of Pyridoclax was determined using microplate assays, which is crucial in drug discovery. This study highlighted the lipophilic nature of Pyridoclax and its interactions with biomimetic membranes (Smeralda et al., 2019).
Safety And Hazards
Orientations Futures
Pyridoclax is considered very promising in the treatment of chemoresistant ovarian cancers . To correct the unfavorable intrinsic physico-chemical properties of this BCS II drug, a formulation strategy was implied in the drug discovery step . Pyridoclax-loaded nanoemulsions were developed to permit its preclinical evaluation .
Propriétés
IUPAC Name |
2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSYXQFYRWBEC-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoclax |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.